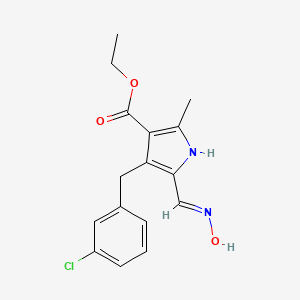

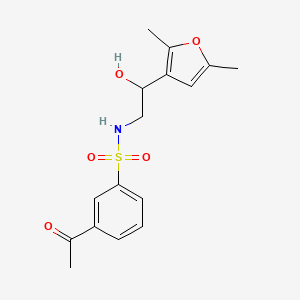

![molecular formula C12H15N3O3S3 B2504820 2-(N-甲基甲基磺酰胺基)-N-(4-(甲硫基)苯并[d]噻唑-2-基)乙酰胺 CAS No. 1170988-65-4](/img/structure/B2504820.png)

2-(N-甲基甲基磺酰胺基)-N-(4-(甲硫基)苯并[d]噻唑-2-基)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "2-(N-methylmethylsulfonamido)-N-(4-(methylthio)benzo[d]thiazol-2-yl)acetamide" is a structurally complex molecule that appears to be related to various sulfonamide derivatives synthesized for different biological applications. While the specific compound is not directly mentioned in the provided papers, the related research involves the synthesis and characterization of sulfonamide compounds with potential biological activities, such as acting as histamine H3 receptor antagonists and cyclin-dependent kinase 5 (cdk5)/p25 inhibitors, as well as possessing antibacterial properties .

Synthesis Analysis

The synthesis of related sulfonamide compounds involves several steps, including the formation of cyclic sulfonamides through intramolecular Diels-Alder reactions, as seen in the synthesis of substituted hexahydrobenzo[d]isothiazole and hexahydro-2H-benzo[e][1,2]thiazine dioxides . Another approach includes the reaction of 2-aminobenzothiazole with chloroacetylchloride, hydrazine hydrate, and dichloroquinoline to produce N-(benzo[d]thiazol-2-yl) acetamide derivatives . These methods demonstrate the versatility and complexity of synthesizing sulfonamide-based compounds.

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives is often characterized by spectroscopic techniques and X-ray crystallography. For instance, the stereochemical outcomes of the Diels-Alder reactions were determined by NMR spectroscopy and X-ray analysis . Additionally, the X-ray coordinates of a related compound, 4-(1,3-benzothiazol-2-yl)thiophene-2-sulfonamide, with cdk5 revealed an unusual binding mode to the enzyme's hinge region via a water molecule .

Chemical Reactions Analysis

The chemical reactivity of sulfonamide derivatives is influenced by their molecular structure. For example, the intramolecular Diels-Alder reactions used to synthesize cyclic sulfonamides demonstrate the ability of these compounds to undergo cycloaddition reactions . The synthesis of N-(benzo[d]thiazol-2-yl) acetamide derivatives also involves a sequence of reactions that include acylation and hydrazinolysis, indicating the reactivity of the benzothiazole moiety .

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives can be influenced by their molecular interactions. For instance, the photophysical properties of N-(benzo[d]thiazol-2-yl) acetamide crystals were studied, revealing that hydrogen bonding plays a significant role in their assembly and properties. The nature of these assemblies was characteristic of the substituents in the benzothiazole moiety, with water molecules acting as bridges for forming hydrogen bonds . These interactions can significantly affect the solubility, stability, and overall physical properties of the compounds.

科学研究应用

磷酸肌醇-3-激酶(PI3K)/哺乳动物雷帕霉素靶标(mTOR)抑制剂

一项研究探讨了磷酸肌醇-3-激酶(PI3K)/哺乳动物雷帕霉素靶标(mTOR)双重抑制剂的构效关系,研究了各种6,5-杂环以提高代谢稳定性。这些化合物与所讨论的化合物在结构上相关,分析了它们在体外和体内抑制PI3Kα和mTOR的能力,目的是减少在类似化合物中观察到的代谢去乙酰化(Stec 等,2011)。

抗疟疾和抗病毒剂

另一项研究重点关注抗疟疾磺胺类药物作为潜在的COVID-19药物,利用计算和分子对接研究。该研究调查了某些磺胺类衍生物的反应性,包括与所讨论的化合物相似的结构,以了解其体外抗疟疾活性和对SARS-CoV-2的可能疗效(Fahim & Ismael,2021)。

新型环状磺胺类合成

通过分子内Diels-Alder反应合成新型环状磺胺类药物的研究,提供了对结构相关化合物创建的见解。这项研究重点介绍了合成具有潜在生物活性的化合物的各种方法,展示了磺胺类衍生物在药物设计中的多功能性(Greig、Tozer和Wright,2001)。

抗惊厥剂

合成了含有磺胺类噻唑部分的杂环化合物衍生物,并评估了它们的抗惊厥活性。本研究强调了与2-(N-甲基甲基磺酰胺基)-N-(4-(甲硫基)苯并[d]噻唑-2-基)乙酰胺在结构上相关的化合物的治疗潜力,一些合成的化合物显示出对惊厥的显著保护作用(Farag 等,2012)。

抗菌活性

一项关于新型磺胺类衍生物的合成、抗菌活性和量子计算的研究证明了这些化合物的抗菌潜力。它突出了某些衍生物对氮基亲核试剂的反应性,导致具有良好抗菌活性的化合物,进一步强调了磺胺类化合物的化学多样性和生物适用性(Fahim & Ismael,2019)。

属性

IUPAC Name |

2-[methyl(methylsulfonyl)amino]-N-(4-methylsulfanyl-1,3-benzothiazol-2-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O3S3/c1-15(21(3,17)18)7-10(16)13-12-14-11-8(19-2)5-4-6-9(11)20-12/h4-6H,7H2,1-3H3,(H,13,14,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODCUAPXJPFAPSB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC(=O)NC1=NC2=C(S1)C=CC=C2SC)S(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O3S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl (2R,3S)-3-[(2,2,2-trifluoroacetyl)amino]piperidine-2-carboxylate](/img/structure/B2504740.png)

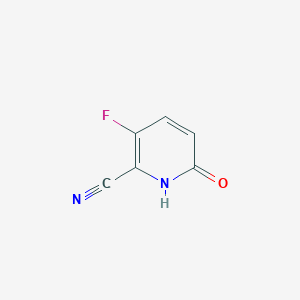

![1-benzyl-N-butyl-7-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2504742.png)

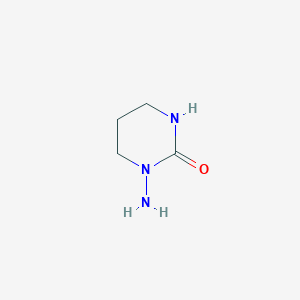

![[(3R,4R)-1-methyl-4-phenylpyrrolidin-3-yl]methanamine](/img/structure/B2504745.png)

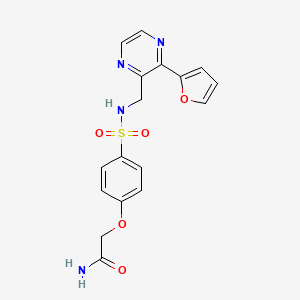

![1-(2-Methoxypyridin-4-yl)-4-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperazin-2-one](/img/structure/B2504747.png)

![2-[4-(Methoxymethyl)pyrimidin-2-yl]ethanamine](/img/structure/B2504751.png)

![Methyl (E)-4-[methyl-[1-(4-methylsulfonylphenyl)ethyl]amino]-4-oxobut-2-enoate](/img/structure/B2504759.png)